3,3-Difluoro-2-methylbutan-1-amine;hydrochloride
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Overview
Description
3,3-Difluoro-2-methylbutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H12ClF2N and a molecular weight of 159.61 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylbutan-1-amine;hydrochloride typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Amination: Conversion of the intermediate compound to the amine form using ammonia or an amine source under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts to increase yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3-Difluoro-2-methylbutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-3-methylbutan-1-amine;hydrochloride: Similar structure with fluorine atoms at different positions.
2,2-Difluoro-3-methylbutan-1-amine;hydrochloride: Another structural isomer with fluorine atoms at different positions.
Uniqueness
3,3-Difluoro-2-methylbutan-1-amine;hydrochloride is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical and biological properties. This unique structure enhances its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications .
Biological Activity
3,3-Difluoro-2-methylbutan-1-amine; hydrochloride is a fluorinated amine that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C5H10F2N⋅HCl and is characterized by the presence of two fluorine atoms attached to the third carbon of a butanamine structure, alongside a methyl group on the second carbon. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biochemical applications.
The biological activity of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms in its structure significantly influence binding affinities and selectivity towards biological targets. Such interactions can lead to modulation of metabolic pathways and enzyme activities, which are crucial for therapeutic efficacy.
Biological Activity
Research indicates that 3,3-difluoro-2-methylbutan-1-amine; hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated amines can inhibit bacterial growth. While specific data on this compound is limited, similar compounds have shown promising antibacterial properties against various pathogens.
- Antiviral Properties : Some fluorinated compounds have been reported to possess antiviral activities, potentially making them candidates for further investigation in viral infections.
Study on Enzyme Interaction
A study investigated the interaction of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride with specific kinases involved in cellular signaling pathways. The results indicated enhanced binding affinity compared to non-fluorinated analogs, suggesting that the presence of fluorine atoms could be pivotal in developing selective inhibitors for therapeutic use.
Pharmacological Profiling
In pharmacological profiling, this compound was tested against various cell lines to assess its cytotoxicity and efficacy. Results demonstrated moderate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The structure-activity relationship (SAR) studies revealed that modifications in the fluorination pattern significantly affected biological activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride, a comparison with structurally similar compounds was conducted:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,2-Difluoro-3-methylbutan-1-amine hydrochloride | C5H10F2N·HCl | Different branching structure affecting reactivity |
4,4-Difluoro-2-methylbutan-1-amine hydrochloride | C5H10F2N·HCl | Additional fluorine substitution |
3,3-Difluoro-2-methylpentan-1-amine hydrochloride | C6H12F2N·HCl | Extended carbon chain influencing activity |
This table illustrates how variations in structure can lead to different biological activities and pharmacological profiles.
Properties
IUPAC Name |
3,3-difluoro-2-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-4(3-8)5(2,6)7;/h4H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOVLJBWJDFQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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